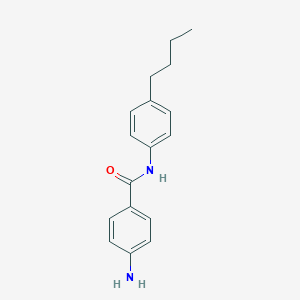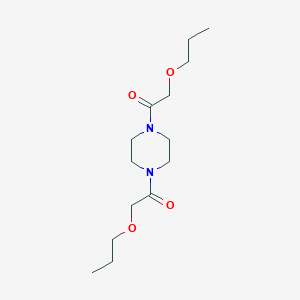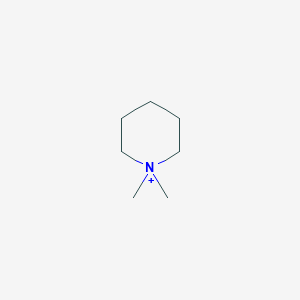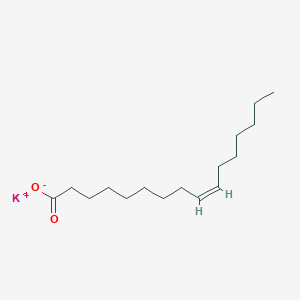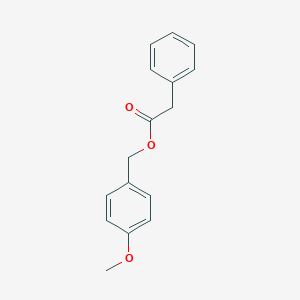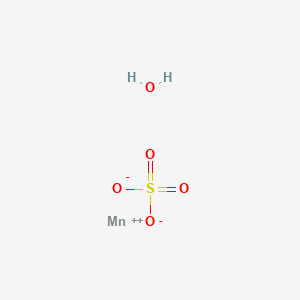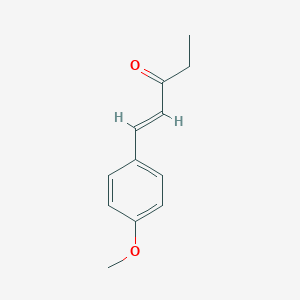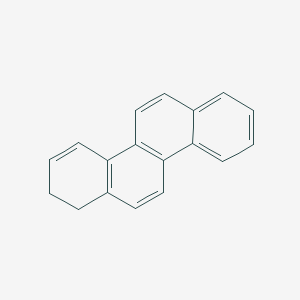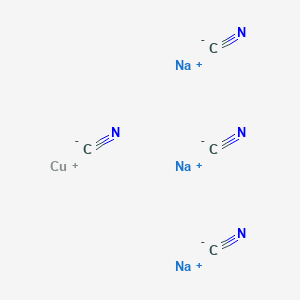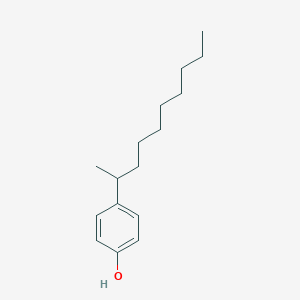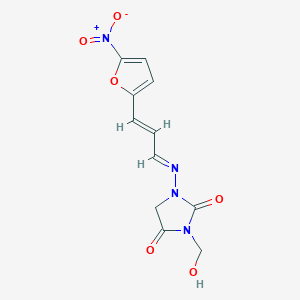
Nifurmazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nifurmazole is a 5-nitrofuran derivative known for its antibacterial properties. It has been used to control Salmonella choleraesuis in swine and is active against various protozoa, including Trypanosoma equiperdum, Schizotrypanum cruzi, and Trypanosoma gambiense .
Métodos De Preparación
The synthesis of Nifurmazole involves the formation of the nitrofuran ring, which is a key structural component. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically proprietary to manufacturing companies and may involve the use of catalysts and specific solvents to optimize the reaction .
Análisis De Reacciones Químicas
Nifurmazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The nitrofuran ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Nifurmazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of nitrofuran derivatives.
Biology: Investigated for its effects on various protozoa and bacteria, providing insights into its potential as an antimicrobial agent.
Medicine: Explored for its potential use in treating infections caused by protozoa and bacteria.
Industry: Utilized in the development of new antimicrobial agents and in veterinary medicine to control infections in livestock
Mecanismo De Acción
The mechanism of action of Nifurmazole involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately the death of the microorganism. The molecular targets include enzymes involved in the red-ox process, and the pathways affected are those related to DNA synthesis and repair .
Comparación Con Compuestos Similares
Nifurmazole is unique among nitrofuran derivatives due to its specific activity against certain protozoa and bacteria. Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nifurtimox: Used in the treatment of Chagas disease. Compared to these compounds, this compound has a broader spectrum of activity against protozoa and is particularly effective in veterinary applications
Propiedades
Número CAS |
18857-59-5 |
|---|---|
Fórmula molecular |
C11H10N4O6 |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O6/c16-7-13-9(17)6-14(11(13)18)12-5-1-2-8-3-4-10(21-8)15(19)20/h1-5,16H,6-7H2/b2-1+,12-5+ |
Clave InChI |
IKQHXERIXMQWQK-LYTCUFGASA-N |
SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
SMILES isomérico |
C1C(=O)N(C(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])CO |
SMILES canónico |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
Sinónimos |
nifurmazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol](/img/structure/B94540.png)


